molecular formula C9H11BrFNO B13317567 4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline

Cat. No.: B13317567
M. Wt: 248.09 g/mol
InChI Key: HCPSJCVCEYZFFJ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C9H11BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding aniline derivative. The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. The isopropoxy group is then added via nucleophilic substitution, often using isopropyl alcohol as the nucleophile under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications where these properties are advantageous .

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

4-bromo-5-fluoro-2-propan-2-yloxyaniline

InChI

InChI=1S/C9H11BrFNO/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5H,12H2,1-2H3

InChI Key

HCPSJCVCEYZFFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1N)F)Br

Origin of Product

United States

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